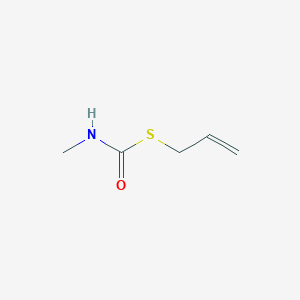

S-Prop-2-en-1-yl methylcarbamothioate

Description

Structure

3D Structure

Properties

CAS No. |

62604-10-8 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.20 g/mol |

IUPAC Name |

S-prop-2-enyl N-methylcarbamothioate |

InChI |

InChI=1S/C5H9NOS/c1-3-4-8-5(7)6-2/h3H,1,4H2,2H3,(H,6,7) |

InChI Key |

ICIVRBZBXGMEDL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)SCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of S Prop 2 En 1 Yl Methylcarbamothioate

Established Synthetic Pathways for S-Prop-2-en-1-yl Methylcarbamothioate

The synthesis of S-alkyl thiocarbamates, including this compound, is well-documented through several conventional methods. A primary and straightforward approach involves the reaction of a thiol with an isocyanate. researchgate.netresearchgate.net For the target molecule, this translates to the reaction between allyl mercaptan (prop-2-ene-1-thiol) and methyl isocyanate. This reaction is typically conducted under mild, often solvent-free, conditions and can proceed without a catalyst, offering operational simplicity and high yields. researchgate.net

Another established method utilizes carbamoylimidazolium salts as effective carbamoylating agents. organic-chemistry.org These salts react readily with thiols, such as allyl mercaptan, to produce the corresponding S-alkyl thiocarbamates in high yields, often without the need for chromatographic purification. organic-chemistry.org

One-pot syntheses have also been developed to enhance efficiency. One such protocol involves the reaction of N-formamides with a sulfoxide (B87167) component in the presence of a dehydrating agent like p-toluenesulfonyl chloride to form an isocyanide intermediate, which then reacts to form the thiocarbamate. thieme-connect.com A different one-pot approach starts from Boc-protected amines, which are converted to thiocarbamates using tert-butoxide lithium as a base, avoiding hazardous reagents. rsc.org

Furthermore, S-alkyl thiocarbamates can be synthesized from the corresponding thiols and amines using gaseous carbon dioxide, facilitated by the Mitsunobu reagent (DEAD/Ph₃P). wikipedia.org This method is notable for its mild conditions and high yields. wikipedia.org A summary of common starting materials for these established pathways is presented in Table 1.

Table 1: Common Precursors for Established Synthesis of this compound

| Precursor 1 | Precursor 2 | Reaction Type | Reference |

|---|---|---|---|

| Allyl mercaptan | Methyl isocyanate | Addition | researchgate.netresearchgate.net |

| Allyl mercaptan | Methylcarbamoylimidazolium salt | Carbamoylation | organic-chemistry.org |

| N-methylformamide | Allyl sulfoxide | One-pot from N-formamide | thieme-connect.com |

| Boc-methylamine | Allyl mercaptan | One-pot from Boc-amine | rsc.org |

| Allyl mercaptan | Methylamine | Mitsunobu reaction with CO₂ | wikipedia.org |

Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have emphasized the development of more sustainable and environmentally benign methodologies. For the synthesis of this compound, several green chemistry principles have been applied.

A notable green approach involves the use of less hazardous reagents and solvents. The synthesis from Boc-protected amines, for instance, eliminates the need for toxic reagents like phosgene (B1210022) and metal catalysts. rsc.org The use of green solvents, such as water or bio-based solvents like Cyrene, is another key aspect of sustainable thiocarbamate synthesis. beilstein-journals.org One-pot procedures, which reduce the number of reaction steps and purification stages, contribute significantly to the greenness of a synthetic route by minimizing waste and energy consumption. thieme-connect.comwikipedia.org

Catalytic methods are also at the forefront of green synthesis. While the direct reaction of allyl mercaptan and methyl isocyanate can be catalyst-free, phase-transfer catalysts (PTCs) like tri-n-octyl methyl ammonium (B1175870) chloride have been employed in related syntheses to shorten reaction times and increase yields, particularly in biphasic systems. researchgate.net The use of PTCs can enhance reaction efficiency under mild conditions. mdpi.com Selenium-catalyzed carbonylation of amines with carbon monoxide and elemental sulfur represents another catalytic route to S-alkyl thiocarbamates under mild conditions. researchgate.net A comparison of reaction conditions for conventional versus green approaches is highlighted in Table 2.

Table 2: Comparison of Conventional and Green Synthetic Approaches

| Approach | Typical Solvents | Catalysts | Temperature | Key Advantages |

|---|---|---|---|---|

| Conventional | Toluene, Dichloromethane | Often stoichiometric reagents | Room to elevated temp. | Well-established, high yields |

| Green | Water, Ethyl Acetate, Solvent-free | Phase-transfer catalysts, Organocatalysts | Room temperature | Reduced waste, safer reagents, energy efficient |

Design and Synthesis of this compound Analogs and Derivatives

The structural framework of this compound allows for extensive derivatization to explore structure-activity relationships. Analogs can be readily synthesized by varying the three main components: the sulfur-bound group, the nitrogen-bound group, and the carbamate (B1207046) backbone.

Modification of the S-allyl group can be achieved by using different thiols in the synthetic process. For instance, employing substituted allyl mercaptans or other alkyl/aryl thiols would lead to a diverse range of S-substituted thiocarbamates. Similarly, replacing methyl isocyanate with other isocyanates (e.g., ethyl isocyanate, phenyl isocyanate) allows for the introduction of different substituents on the nitrogen atom.

The synthesis of S-allyl N-aryl thiocarbamates has been demonstrated through a nih.govnih.gov-sigmatropic rearrangement of an O-allyl imidazolyl thione ester, formed from the reaction of an allylic alcohol with thiocarbonyldiimidazole. bris.ac.uk The subsequent displacement of the imidazole (B134444) group by N-alkylanilines yields the desired N-aryl thiocarbamate derivatives. bris.ac.uk This method provides a versatile route to a variety of analogs.

Furthermore, multicomponent reactions offer an efficient strategy for generating libraries of derivatives. For example, a three-component reaction involving isocyanides, thiols, and water, induced by visible light, can produce a range of thiocarbamates. organic-chemistry.org

Biochemical and Molecular Mechanisms of S Prop 2 En 1 Yl Methylcarbamothioate Action

Receptor Binding and Ligand Interaction Studies of S-Prop-2-en-1-yl Methylcarbamothioate

Direct receptor binding studies for this compound are not available in the current body of scientific literature. The primary effects of this compound are expected to be mediated by its inhibition of acetylcholinesterase, which leads to an indirect effect on muscarinic and nicotinic acetylcholine (B1216132) receptors through the accumulation of acetylcholine. researchgate.net

However, computational studies on structurally similar S-allyl compounds from garlic have explored their binding to various protein targets. These studies, while not directly on the target compound, illustrate the potential for interaction with multiple biological macromolecules. researchgate.netnih.gov

Molecular Modeling and Computational Simulations of this compound Interactions

No specific molecular modeling or computational simulation studies for this compound have been identified. However, the methodology for such studies is well-established. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govrjptonline.org

For example, in silico studies of various S-allyl compounds from garlic have been conducted to assess their binding affinity to proteins like the human cytochrome P450 3A4 (CYP3A4), the main protease (Mpro) of SARS-CoV-2, and the EML4-ALK receptor. researchgate.netrjptonline.orgnih.gov These studies typically involve:

Obtaining the 3D structures of the ligand and the target protein from databases like PubChem and the Protein Data Bank (PDB), respectively. nih.govrjptonline.org

Using docking software (e.g., AutoDock, CB-Dock) to predict the binding pose and calculate the binding energy, which indicates the affinity of the ligand for the protein. nih.govrjptonline.org

Analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. nih.gov

A hypothetical docking study of this compound with acetylcholinesterase would likely show it binding to the active site, with the carbamoyl (B1232498) group oriented towards the catalytic serine residue.

Impact of this compound on Cellular Signaling Pathways (excluding human physiological effects)

Direct research into the effects of this compound on cellular signaling pathways is lacking. However, studies on related allyl-sulfur compounds provide some insights into potential mechanisms. For instance, S-allyl-L-cysteine has been shown to modulate cell proliferation and the expression of enzymes involved in hydrogen sulfide (B99878) (H2S) synthesis in adenocarcinoma cell lines. nih.gov It has also been observed to induce cytotoxic effects in glioblastoma cells by regulating oxidative responses. nih.gov These effects are often mediated through the modulation of signaling pathways related to oxidative stress, such as the Nrf2 and NF-κB pathways. nih.gov Given its structure, this compound could potentially influence similar cellular processes.

Metabolic Transformation of this compound in Non-Human Biological Systems

The metabolic fate of this compound in non-human organisms has not been specifically detailed in the available literature. However, the metabolism of structurally similar compounds, such as allyl methyl disulfide (AMDS) and S-allylmercaptocysteine (SAMC), has been studied in rats, providing a likely model for its biotransformation. nih.govresearchgate.net

The metabolic pathways for these related compounds typically involve a combination of reduction, methylation, oxidation, and conjugation reactions. nih.gov

Reduction and Methylation: In rat erythrocytes, AMDS is first reduced to allyl mercaptan, which is then methylated by S-adenosylmethionine (SAM). nih.gov

Oxidation: The resulting allyl methyl sulfide can be further oxidized by liver microsomes to form allyl methyl sulfoxide (B87167) (AMSO) and allyl methyl sulfone (AMSO2). nih.gov

Conjugation: Another major detoxification pathway for electrophilic compounds is conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting conjugates can be further processed into mercapturic acids and excreted. nih.gov The metabolism of SAMC in rats was found to produce glutathione S-conjugates, cysteine S-conjugates, and N-acetylated forms. researchgate.net

Based on these findings, a probable metabolic pathway for this compound in a non-human biological system would involve initial hydrolysis of the carbamate (B1207046) ester bond, followed by reactions involving the allyl and thioether groups, such as oxidation and conjugation.

Table 2: Identified Metabolites of Related Allyl-Sulfur Compounds in Rats

| Parent Compound | Metabolite | Metabolic Reaction |

|---|---|---|

| Allyl methyl disulfide (AMDS) | Allyl mercaptan (AM) | Reduction |

| Allyl methyl disulfide (AMDS) | Allyl methyl sulfide (AMS) | Methylation |

| Allyl methyl disulfide (AMDS) | Allyl methyl sulfoxide (AMSO) | Oxidation |

| Allyl methyl disulfide (AMDS) | Allyl methyl sulfone (AMSO2) | Oxidation |

| S-allylmercaptocysteine (SAMC) | S-3-hydroxypropylcysteine | Not specified |

| S-allylmercaptocysteine (SAMC) | N-acetyl-S-3-hydroxypropylcysteine | N-acetylation |

| S-allylmercaptocysteine (SAMC) | Diallylpolysulfides | Conversion |

This table presents data for related compounds to infer the potential metabolism of this compound. nih.govresearchgate.net

Biochemical Resistance Mechanisms to this compound (e.g., metabolic detoxification)

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the biochemical resistance mechanisms to this compound. This compound is not widely documented in studies focusing on pesticide resistance or metabolic detoxification pathways.

In a general context, metabolic detoxification is a key defense mechanism against foreign compounds (xenobiotics) and involves a series of enzymatic reactions. nih.govnih.gov These processes, primarily occurring in the liver, are categorized into Phase I, Phase II, and Phase III reactions. nih.gov Phase I reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the xenobiotic molecule. nih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion. nih.gov Key Phase II enzymes include glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). nih.gov

While direct evidence for this compound is unavailable, research on analogous sulfur-containing organic compounds, such as S-1-propenyl-ʟ-cysteine, indicates that such molecules can be readily absorbed and may interact with metabolic enzymes like the cytochrome P450 system. mdpi.com However, without specific studies, it is not possible to detail the metabolic fate or resistance mechanisms associated with this compound.

Due to the absence of specific data, a data table on the research findings for this compound cannot be generated.

Environmental Dynamics, Fate, and Ecotoxicological Assessment of S Prop 2 En 1 Yl Methylcarbamothioate

Sorption, Leaching, and Mobility of Triallate in Soil and Water Systems

The movement of a pesticide through soil and its potential to reach groundwater is largely governed by its sorption characteristics. Triallate adsorbs strongly to soil particles, particularly in loam and clay soils, which limits its mobility. orst.edu

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil organic matter. A higher Koc value indicates stronger binding and lower mobility. For Triallate, a range of log Koc values from 3.22 to 3.60 has been reported, corresponding to Koc values between 1659 and 3981. nih.gov Another reported Koc value is 2400. orst.edu Based on these values, Triallate is classified as having low to slight mobility in soil. nih.gov

This strong adsorption means that Triallate is not likely to leach significantly through the soil profile. orst.edu However, in soils with very low organic matter content and under conditions of significant moisture, some leaching may be possible. orst.edu The adsorption process is reversible, meaning the compound can be released back into the soil solution. nih.gov Due to its low water solubility (4 mg/L at 25°C) and strong adsorption to particles, any Triallate that reaches aquatic environments will likely be found adsorbed to suspended sediment or in the hydrosoils. orst.edunih.gov

| Soil Mobility Parameter | Value | Classification/Implication | Source(s) |

| Log Koc | 3.22 - 3.60 | Low to slight mobility | nih.gov |

| Koc | 1659 - 3981 | Low to slight mobility | nih.gov |

| Koc (another reported value) | 2400 | Low to slight mobility | orst.edu |

| Water Solubility | 4 mg/L at 25°C | Low | nih.gov |

Bioaccumulation and Bioconcentration Potential in Non-Target Organisms (Ecological Perspective)

Bioaccumulation is the process by which organisms can accumulate chemicals in their tissues to concentrations higher than those in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF).

Triallate has a log octanol-water partition coefficient (log Kow) of 4.6, which suggests a potential for bioconcentration in aquatic organisms. nih.gov An estimated BCF of 500 has been calculated based on this log Kow. nih.gov Experimental studies with bluegill sunfish have shown significant bioaccumulation, with concentrations in the fish reaching 1600 times the ambient water concentration over a 7-week period. orst.edu However, the study also indicated that Triallate is eliminated relatively quickly once exposure ceases, with the compound being nearly completely eliminated from the fish after two weeks in clean water. orst.edu Another source reports a BCF of 1400. herts.ac.uk A theoretical BCF of 150 has also been estimated. ccme.ca

| Bioaccumulation Parameter | Value | Organism/Method | Source(s) |

| Log Kow | 4.6 | - | nih.gov |

| Estimated BCF | 500 | Calculated from log Kow | nih.gov |

| Measured BCF | 1600 | Bluegill sunfish | orst.edu |

| Reported BCF | 1400 | - | herts.ac.uk |

| Theoretical BCF | 150 | Estimated | ccme.ca |

Ecotoxicological Impact Assessments of Triallate

Triallate exhibits varying levels of toxicity to different non-target organisms.

Aquatic Organisms: Triallate is considered highly toxic to fish and aquatic invertebrates. orst.edu

Fish: The 96-hour lethal concentration (LC50) for technical grade Triallate has been reported as 0.62 mg/L for rainbow trout and 1.7 mg/L for channel catfish. orst.edu For bluegill sunfish, the 96-hour LC50 is 1.3 mg/L. orst.edu

Aquatic Invertebrates: The 48-hour median effective concentration (EC50) for Daphnia magna, a small freshwater crustacean, is between 0.06 and 0.10 mg/L for the technical material. orst.edu The 48-hour LC50 for the emulsifiable concentrate formulation is 0.05 to 0.07 mg/L for the same species. orst.edu A 7-day LC50 for Ceriodaphnia dubia has been reported as 12 µg/L. ccme.ca

Algae: The 96-hour LC50 for algae is 0.12 mg/L. orst.edu

Terrestrial Organisms:

Birds: Triallate is considered to be slightly toxic to relatively non-toxic to birds. orst.edu The acute oral LD50 for bobwhite quail is 2251 mg/kg. orst.edu The 8-day dietary LC50 is greater than 5000 ppm for both mallards and bobwhite quail. orst.edu

Bees: Triallate is reported to be non-toxic to bees. orst.edu

| Organism Group | Species | Endpoint | Value (mg/L or mg/kg) | Source(s) |

| Fish | Rainbow trout | 96-hr LC50 | 0.62 | orst.edu |

| Channel catfish | 96-hr LC50 | 1.7 | orst.edu | |

| Bluegill sunfish | 96-hr LC50 | 1.3 | orst.edu | |

| Aquatic Invertebrates | Daphnia magna | 48-hr EC50 | 0.06 - 0.10 | orst.edu |

| Daphnia magna | 48-hr LC50 (formulation) | 0.05 - 0.07 | orst.edu | |

| Ceriodaphnia dubia | 7-day LC50 | 0.012 | ccme.ca | |

| Algae | - | 96-hr LC50 | 0.12 | orst.edu |

| Birds | Bobwhite quail | Acute Oral LD50 | 2251 | orst.edu |

| Mallard | 8-day Dietary LC50 | >5000 | orst.edu | |

| Bobwhite quail | 8-day Dietary LC50 | >5000 | orst.edu |

Effects on Aquatic Ecosystems (e.g., fish, invertebrates, amphibians, algae)

The release of metam (B94612) sodium into aquatic environments can have significant and acute toxic effects. A notable incident occurred in 1991 when a train car spilled approximately 19,000 gallons of a metam sodium-based pesticide into the Sacramento River in California, leading to the death of all fish in a 41-mile stretch of the river. wikipedia.org The primary driver of this toxicity is the degradation product, MITC. epa.gov

Metam sodium and its breakdown products are highly toxic to a range of aquatic organisms. beyondpesticides.org Studies have shown that metam sodium can cause developmental toxicity in fish. For instance, research on zebrafish embryos exposed to low concentrations of metam sodium revealed the development of nervous system malformations. farmlandbirds.net

The toxicity of metam sodium and MITC to various aquatic species is summarized in the table below. It is important to note that the toxicity can be influenced by environmental factors such as temperature and pH, which affect the rate of hydrolysis of metam sodium to MITC. epa.gov Under static conditions, where the conversion to the more toxic MITC is facilitated, the observed toxicity can be markedly higher. epa.gov

Interactive Data Table: Aquatic Toxicity of Metam Sodium and its Degradate MITC

| Species | Compound | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Bluegill sunfish | MITC | 96 hours | LC50 | 0.13 | epa.gov |

| Rainbow trout | MITC | 96 hours | LC50 | 0.37 | epa.gov |

| Carp | MITC | 96 hours | LC50 | 0.37 | epa.gov |

| Bluegill sunfish | Metam sodium | 96 hours | LC50 | 0.46 | epa.gov |

| Zebrafish | Metam sodium | - | Lowest Observed Effect Concentration (LOEC) for developmental toxicity | 0.026 (26 parts per billion) | farmlandbirds.net |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified time.

Effects on Terrestrial Ecosystems (e.g., soil microorganisms, beneficial arthropods, plants)

As a broad-spectrum soil fumigant, metam sodium is designed to eliminate soil-borne pests, including fungi, nematodes, weed seeds, and soil insects before planting. ca.gov Consequently, its application has a direct and significant impact on terrestrial ecosystems.

The primary active compound, MITC, is effective at sterilizing the soil. beyondpesticides.org However, this non-selective action also means that beneficial soil microorganisms can be adversely affected. nih.gov These microorganisms are crucial for soil health and nutrient cycling. The impact on soil microbial communities is a key consideration in the environmental risk assessment of metam sodium. nih.gov

While metam sodium is not reported to be toxic to birds, with a high LD50 value, its effects on other non-target terrestrial organisms are a concern. beyondpesticides.org Modeling studies have suggested potential adverse effects on non-target plants. nih.gov

Interactive Data Table: Terrestrial Ecotoxicology of Metam Sodium

| Organism Group | Effect | Compound | Finding | Reference |

| Soil Microorganisms | Adverse effects on microbial populations | Metam sodium/MITC | Observed adverse effects on soil microbes. | nih.gov |

| Non-target Plants | Potential for adverse effects | Metam sodium/MITC | Inferred from modeling studies. | nih.gov |

| Birds | Low toxicity | Metam sodium | LD50 > 5000 mg/kg. | beyondpesticides.org |

LD50 (Lethal Dose 50): The dose of a chemical which kills 50% of the test organisms.

Environmental Risk Assessment Frameworks for S-Prop-2-en-1-yl Methylcarbamothioate (excluding human health risk)

Environmental risk assessments for pesticides like metam sodium, and by extension its derivatives such as this compound, are comprehensive processes undertaken by regulatory agencies like the U.S. Environmental Protection Agency (EPA). regulations.gov These frameworks evaluate the potential for adverse effects on non-target organisms and the environment.

The assessment for metam sodium focuses heavily on the risks associated with its primary toxic degradate, MITC. regulations.gov A key component of the risk assessment is evaluating the potential for environmental exposure, which for metam sodium and MITC includes volatilization into the atmosphere and the potential for leaching into groundwater. epa.govepa.gov Although metam sodium itself degrades rapidly, MITC is mobile in soil and has the potential to contaminate groundwater. epa.gov

The risk assessment considers the toxicity to various ecological receptors, as detailed in the sections above. The process involves comparing the expected environmental concentrations with the concentrations known to cause toxic effects in different species to determine the level of risk. regulations.gov

For terrestrial ecosystems, the risk assessment considers the impact on soil health, including the function of soil microorganisms. nih.gov The frameworks for such assessments are often tiered, starting with laboratory-based studies and progressing to more complex field or semi-field studies if initial assessments indicate a potential for concern.

Analytical Methodologies for Detection and Quantification of S Prop 2 En 1 Yl Methylcarbamothioate

Chromatographic Techniques for S-Prop-2-en-1-yl Methylcarbamothioate Analysis (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the separation, identification, and quantification of this compound. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) often depends on the compound's physicochemical properties and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds. This compound, with its expected volatility, can be effectively analyzed using GC-MS. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. nih.gov The GC-MS method offers high sensitivity, reproducibility, and resolution. nih.gov For complex samples, such as food products, GC combined with a sulfur-selective detector like a sulfur chemiluminescence detector (GC-SCD) can be used alongside GC-MS to selectively identify sulfur-containing compounds, which might otherwise be overlooked due to co-eluting matrix components. shimadzu.com

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): For less volatile metabolites or to avoid potential thermal degradation of the parent compound, LC-MS/MS is the preferred method. This technique separates compounds in the liquid phase before they are ionized and detected by a tandem mass spectrometer. LC-MS/MS provides exceptional selectivity and sensitivity, making it ideal for analyzing trace levels of the compound in complex biological and environmental samples. mdpi.com The use of a tandem mass spectrometer (MS/MS) allows for specific precursor-to-product ion transitions to be monitored, which significantly reduces matrix interference and enhances confidence in identification.

The following table outlines typical parameters for chromatographic analysis.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) |

| Column | Capillary column (e.g., Elite-5MS, 5% diphenyl/95% dimethylpolysiloxane) nih.gov | Reversed-phase column (e.g., C18) |

| Carrier Gas/Mobile Phase | Inert gas (e.g., Helium) nih.gov | Acetonitrile/water or Methanol/water gradients, often with additives like formic acid mdpi.com |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) nih.gov |

| Detector | Mass Spectrometer (e.g., Quadrupole, Ion Trap) | Tandem Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF) |

| Key Advantage | High resolution for volatile compounds nih.gov | High sensitivity and specificity for a wide range of polarities and volatilities without derivatization mdpi.com |

Spectroscopic and Spectrometric Methods for this compound and its Metabolites (e.g., NMR, IR, UV-Vis, FT-ICR-MS)

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of this compound and its transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the precise molecular structure. NMR analysis would confirm the presence of the prop-2-en-1-yl group (allyl group), the methyl group, and the carbamothioate backbone by identifying the specific chemical shifts, coupling constants, and integrations of the protons and carbons.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include C=O (carbamate), C-N, C-S, and C=C (alkene) stretching frequencies, providing a characteristic fingerprint for the compound.

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy can be used for quantification and to provide information about conjugated systems. The molecule is expected to show absorption in the UV region due to the electronic transitions associated with its functional groups.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) : For unequivocal molecular formula determination, FT-ICR-MS offers ultra-high mass resolution and accuracy. nih.gov This technique can distinguish between compounds with very similar nominal masses, which is crucial when identifying unknown metabolites or degradation products in complex mixtures. nih.gov Its ability to be coupled with techniques like electrospray ionization (ESI) and high-performance liquid chromatography (HPLC) makes it a versatile tool for analyzing complex samples. nih.gov

Electrochemical and Biosensor-Based Detection Platforms for this compound

Modern sensor technologies offer rapid, sensitive, and often portable solutions for the detection of specific chemical compounds.

Electrochemical Sensors : These sensors measure changes in electrical properties (e.g., current, potential) that occur when the target analyte interacts with a chemically modified electrode surface. For this compound, an electrochemical sensor could be designed based on its oxidation or reduction at a specific potential.

Biosensors : Biosensors integrate a biological recognition element (e.g., an enzyme, antibody, or whole cell) with a physical transducer to generate a measurable signal upon binding the target analyte. mdpi.com For a compound like this compound, which may exhibit enzyme-inhibiting properties similar to other carbamate (B1207046) pesticides, an enzyme-based biosensor is a promising approach. cnr.it For instance, a biosensor could utilize an esterase enzyme whose activity is inhibited by the compound, leading to a detectable change in signal (e.g., fluorescence quenching or a colorimetric change). cnr.it Recently, biosensors based on S-alkyl thiocarbamates have been developed for detecting other molecules, demonstrating the feasibility of using this chemical moiety in sensor design. nih.gov

Immunochemical Assay Development for this compound (e.g., ELISA)

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are high-throughput screening methods based on the specific binding of an antibody to its target antigen. Developing an ELISA for this compound would involve:

Hapten Synthesis : Since the target molecule is small, it must be conjugated to a larger carrier protein (like bovine serum albumin) to become immunogenic and produce an antibody response.

Antibody Production : Polyclonal or monoclonal antibodies specific to the this compound hapten are generated.

Assay Development : A competitive ELISA format is typically developed. In this format, the sample compound competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

While conventional methods like PCR and ELISA are known for their accuracy, they can be time-consuming and costly. mdpi.com However, they remain a valuable tool for screening large numbers of samples for the presence of the target compound.

Advanced Sample Preparation Strategies for this compound in Complex Environmental and Biological Matrices

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to isolate and concentrate the analyte from the matrix, thereby enhancing detection sensitivity and accuracy. researchgate.net

Solid-Phase Extraction (SPE) : This is a widely used technique for cleaning up and concentrating analytes from liquid samples. A sorbent material (e.g., C18, activated charcoal) is selected to retain the this compound while matrix interferences are washed away. researchgate.net The analyte is then eluted with a small volume of an appropriate solvent. researchgate.net

Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (liquid or headspace). researchgate.net The analyte partitions onto the fiber and is then thermally desorbed directly into the injector of a gas chromatograph.

Matrix Solid-Phase Dispersion (MSPD) : MSPD is ideal for solid or semi-solid samples. The sample is blended with a solid support (like C18), which simultaneously disrupts the sample matrix and disperses it, creating a chromatographic phase from which the analyte can be selectively eluted. researchgate.net

Solvent Front Position Extraction (SFPE) : This is a newer planar chromatographic technique used to prepare biological samples. It allows for the separation of analytes from matrix components (like bovine serum albumin) on a chromatographic plate, followed by extraction for LC-MS/MS analysis, minimizing solvent consumption compared to traditional methods. mdpi.com

The table below summarizes these advanced techniques.

| Technique | Principle | Target Matrix | Advantages |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. researchgate.net | Environmental (water), Biological (urine, plasma) | Reduced solvent use, high recovery, and concentration factor. researchgate.net |

| Solid-Phase Microextraction (SPME) | Analyte absorption/adsorption onto a coated fiber. researchgate.net | Environmental (water, air), Food (headspace) | Solvent-free, simple, integrates sampling and pre-concentration. researchgate.net |

| Matrix Solid-Phase Dispersion (MSPD) | Sample homogenization and dispersion with a solid support. researchgate.net | Biological (tissue), Environmental (soil), Food | Handles solid/viscous samples, combines extraction and cleanup. researchgate.net |

| Solvent Front Position Extraction (SFPE) | Planar chromatographic separation and extraction from the solvent front. mdpi.com | Biological (serum) mdpi.com | Very low solvent consumption, suitable for LC-MS/MS. mdpi.com |

Method Validation and Quality Assurance in this compound Analysis

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be thoroughly validated. nih.gov Method validation is a process that demonstrates the suitability of the analytical procedure for its intended purpose. Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery experiments.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability and intermediate precision.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition).

Adherence to a strict quality assurance program, including the use of certified reference materials, participation in proficiency testing, and regular instrument calibration, is essential for maintaining the integrity and validity of analytical data over time.

Structure Activity Relationships Sar and Qsar Studies of S Prop 2 En 1 Yl Methylcarbamothioate Analogs

Correlating Structural Modifications with Biochemical Activity in S-Prop-2-en-1-yl Methylcarbamothioate Derivatives

The biochemical activity of this compound derivatives is intrinsically linked to their molecular structure. As part of the broader carbamate (B1207046) class of compounds, their primary mechanism of action often involves the inhibition of acetylcholinesterase (AChE). nih.govnih.gov The key to their biological function lies in their ability to act as a substrate for AChE, leading to the carbamylation of the enzyme's active site and a subsequent disruption of nerve impulse transmission. nih.govnih.gov

Structure-activity relationship (SAR) studies on related carbamate insecticides reveal several critical molecular features that determine their efficacy nih.govnih.gov:

The Carbamate Moiety: The core methylcarbamothioate group is essential for the inhibitory action. Modifications to this group can significantly alter the compound's binding affinity and reactivity with the target enzyme.

The S-Alkenyl Group: The "S-prop-2-en-1-yl" (S-allyl) group plays a significant role in the molecule's interaction with the active site. The size, shape, and electronic properties of this substituent can influence the compound's orientation and binding strength within the enzyme pocket. Studies on related S-allyl compounds, such as S-allyl-L-cysteine, have highlighted the biological significance of this moiety, although in different contexts like antioxidant and anti-inflammatory activities. nih.govnih.govresearchgate.net

Substitutions on the Allyl Group: The introduction of various functional groups on the prop-2-en-1-yl chain can modulate the compound's physicochemical properties, such as lipophilicity and steric bulk. These changes, in turn, affect its absorption, distribution, metabolism, and ultimately, its biological activity. For instance, in other classes of bioactive compounds, the addition of bulky or electronegative groups has been shown to enhance activity. nih.gov

A hypothetical SAR study on this compound analogs could involve the systematic modification of these key structural components and the subsequent evaluation of their biochemical effects. The findings from such studies are instrumental in guiding the design of more potent and selective analogs.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Analog | Modification | Predicted Biochemical Activity |

|---|---|---|

| Analog A | Replacement of S-allyl with S-ethyl | Potentially reduced activity due to altered binding |

| Analog B | Introduction of a hydroxyl group on the allyl chain | May increase polarity and alter binding affinity |

| Analog C | Substitution of the N-methyl group with N-ethyl | Could decrease binding affinity due to steric hindrance |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For this compound analogs, QSAR models can be developed to predict their efficacy based on various molecular descriptors. These models are invaluable for prioritizing the synthesis of novel derivatives with potentially enhanced activity. nih.govnih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Compilation: A series of this compound analogs with their corresponding experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is assembled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be used. nih.gov This method generates 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules, offering insights into the spatial requirements for optimal interaction with the biological target. nih.gov The resulting contour maps can guide the modification of the this compound scaffold to improve its activity. nih.gov

Computational Design and Virtual Screening of Novel this compound-Based Compounds

Computational methods, particularly molecular docking and virtual screening, are powerful tools for the rational design and discovery of new bioactive compounds. nih.gov These techniques can be effectively applied to explore the chemical space around the this compound scaffold to identify novel derivatives with desired properties.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein, such as acetylcholinesterase. By docking this compound and its analogs into the enzyme's active site, researchers can gain insights into the key molecular interactions that govern binding. This information is crucial for designing modifications that enhance these interactions.

Virtual Screening: This computational approach involves the high-throughput screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.gov A virtual screening campaign for novel this compound-based compounds could proceed as follows:

A 3D model of the target enzyme is prepared.

A large database of chemical compounds is computationally docked into the active site of the enzyme.

The docked compounds are scored and ranked based on their predicted binding affinities and interaction patterns.

The top-ranking compounds are then selected for experimental validation.

Pharmacophore modeling is another valuable tool in computational design. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model derived from known active carbamates can be used to search for novel scaffolds that retain the key features of this compound. mdpi.com

Table 2: Key Steps in the Computational Design of this compound Analogs

| Step | Methodology | Objective |

|---|---|---|

| 1 | Homology Modeling | Generate a 3D structure of the target protein if not experimentally available. nih.gov |

| 2 | Molecular Docking | Predict the binding mode and affinity of the lead compound. nih.gov |

| 3 | Virtual Screening | Identify new potential inhibitors from large compound libraries. nih.govmdpi.com |

| 4 | Molecular Dynamics Simulations | Assess the stability of the ligand-protein complex over time. nih.gov |

Stereochemical Influences on the Activity and Metabolism of this compound

Stereochemistry can play a profound role in the biological activity and metabolic fate of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers through structural modifications would necessitate an evaluation of the stereochemical influences on its properties.

If a chiral center were introduced, for example, by adding a substituent to the allyl chain, the resulting enantiomers or diastereomers could exhibit significantly different biological activities. This is because the binding site of the target enzyme is also chiral, and one stereoisomer may fit more favorably into the active site than the other.

Furthermore, the metabolism of the compound could be stereoselective. The enzymes responsible for metabolizing xenobiotics are often stereospecific, leading to different metabolic pathways and rates for different stereoisomers. This can have implications for the compound's duration of action and potential for bioaccumulation.

Advanced Research Frontiers and Interdisciplinary Applications of S Prop 2 En 1 Yl Methylcarbamothioate

Nanotechnology-Based Delivery Systems for S-Prop-2-en-1-yl Methylcarbamothioate (e.g., controlled release)

Conventional applications of pesticides often suffer from low efficiency, environmental contamination, and rapid degradation of the active compound. nih.gov Nanotechnology offers a promising solution through the development of smart delivery systems that can encapsulate and protect pesticide molecules, such as this compound, and ensure their targeted and controlled release. researchgate.net

These nano-delivery systems utilize various nanostructures as carriers that enhance the chemical stability of the pesticide against environmental factors like oxidation and humidity. institutoidv.org By controlling the release kinetics, nanopesticides can provide an adequate amount of the active compound over a prolonged period, improving pest control performance while reducing the total amount of pesticide needed. institutoidv.org This approach aligns with the principles of precision agriculture, aiming for maximum impact with minimal environmental leakage. researchgate.net

Detailed Research Findings:

Enhanced Efficacy and Stability: Nanocarriers can improve the water dispersibility and bioavailability of poorly soluble pesticides. nih.gov Encapsulation within nanoparticles protects the active ingredient from premature degradation by UV light, pH changes, and microbial action. nih.gov

Controlled Release Mechanisms: The release of the pesticide from the nanocarrier can be triggered by specific environmental stimuli such as pH, temperature, or light. mdpi.com For instance, pH-responsive polymeric nanoparticles can be designed to release their payload upon ingestion by an insect, where the pH of the gut is different from the environment. mdpi.com

Table 1: Nanotechnology-Based Delivery Systems for Pesticides

| Nanocarrier Type | Description | Key Advantages for this compound Delivery |

|---|---|---|

| Polymeric Nanoparticles | Solid particles made from natural or synthetic polymers that can encapsulate or adsorb the pesticide. mdpi.com | High stability, biodegradability, potential for stimuli-responsive release (e.g., pH-triggered). mdpi.com |

| Nanoemulsions | Colloidal dispersions of oil and water phases with droplet sizes in the nanometer range. mdpi.com | Improves solubility of lipophilic pesticides, enhances foliar adhesion, and provides a large surface area for release. nih.gov |

| Lipid Nanoparticles | Carriers made from solid lipids, offering high biocompatibility and low toxicity. mdpi.com | Controlled release profiles, good protection for the encapsulated compound, biodegradable nature. mdpi.com |

| Mesoporous Silica (B1680970) Nanoparticles (MSNs) | Porous silica particles with a high surface area and tunable pore size. mdpi.com | High loading capacity, excellent stability, and versatile surface for functionalization to target specific sites. nih.govmdpi.com |

Bioremediation and Phytoremediation Strategies for this compound Contamination

Despite efforts to control their application, carbamate (B1207046) pesticides can contaminate soil and water systems. who.int Bioremediation and phytoremediation are eco-friendly and cost-effective strategies that use biological processes to degrade or remove these contaminants from the environment. nih.govslideshare.net

Bioremediation relies on microorganisms like bacteria and fungi to break down pesticides into less toxic or non-toxic compounds. slideshare.net For carbamates, the initial and most critical step is the enzymatic hydrolysis of the carbamate ester linkage, which detoxifies the compound. nih.govresearchgate.net Several microbial species have been identified that can utilize carbamates as a source of carbon and nitrogen. nih.gov

Phytoremediation involves the use of plants to clean up contaminated environments. nih.gov Plants can absorb contaminants from the soil through their roots and either store them in their tissues (phytoextraction), break them down through metabolic processes (phytodegradation), or release them into the atmosphere (phytovolatilization). nih.gov The effectiveness of phytoremediation can sometimes be enhanced by using soil amendments, such as surfactants, which increase the bioavailability of the contaminant to the plant roots. researchgate.net

Detailed Research Findings:

Microbial Degradation: Numerous bacterial strains, particularly from the genera Pseudomonas, Burkholderia, and Rhodococcus, are known to degrade various carbamate pesticides. nih.govnih.gov The degradation process often leads to the complete mineralization of the compound into carbon dioxide, water, and other simple molecules. nih.gov

Phytoremediation Efficacy: Plants like Indian mustard (Brassica juncea) have been studied for their ability to accumulate heavy metals and organic pollutants. researchgate.net While specific studies on this compound are scarce, research on other contaminants shows that certain plants can effectively reduce pollutant concentrations in soil over a growing season. nih.gov For instance, Melilotus officinalis has been shown to accumulate heavy metals in its root tissues. nih.gov

Table 2: Remediation Strategies for Carbamate Pesticide Contamination

| Strategy | Mechanism | Organisms/Plants Examples | Potential Application for this compound |

|---|---|---|---|

| Bioremediation | Microbial enzymes break down the pesticide molecule. slideshare.net | Bacteria (Pseudomonas sp., Rhodococcus sp.), Fungi (Aspergillus sp., Fusarium sp.) slideshare.net | Degradation of residues in contaminated soil and water through the introduction of specific microbial consortia. |

| Phytoremediation | Plants absorb, accumulate, and/or degrade contaminants from the soil. nih.gov | Indian Mustard (Brassica juncea), Sweet Clover (Melilotus officinalis) nih.govresearchgate.net | Use of tolerant, high-biomass plants to clean up contaminated agricultural fields. |

Integration of Omics Technologies in this compound Research (e.g., transcriptomics, metabolomics in target organisms)

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for understanding the biological effects of pesticides at a molecular level. researchgate.net These technologies allow for a comprehensive, non-targeted analysis of genes, messenger RNA (mRNA), proteins, and metabolites in an organism. researchgate.netresearchgate.net For a compound like this compound, omics can provide deep insights into its mechanism of action in target pests and its unintended effects on non-target organisms.

By integrating metabolomics and transcriptomics, researchers can identify the specific metabolic pathways and gene expression patterns that are altered upon exposure to a pesticide. nih.gov For example, studies on other pesticides have revealed adverse effects on energy metabolism, the Krebs cycle, and nucleotide synthesis in exposed organisms. nih.gov This information is vital for assessing the full toxicological profile of a pesticide and for discovering biomarkers of exposure. Furthermore, omics approaches are essential for identifying the genes and enzymes responsible for pesticide degradation in microorganisms, which can be harnessed for more effective bioremediation. nih.gov

Detailed Research Findings:

Toxicological Insights: Integrated omics studies on various pesticides have demonstrated their ability to disrupt fundamental cellular processes. For instance, combined transcriptomic and metabolomic analyses in mice exposed to a glyphosate-based herbicide revealed significant disturbances in energy and nucleotide metabolism in the testes, providing a mechanistic basis for its reproductive toxicity. nih.gov

Biodegradation Pathways: Omics studies are crucial for elucidating the complex pathways of pesticide biodegradation by microbes. nih.gov Genomics can identify the genes encoding degradative enzymes, while transcriptomics and proteomics can show how the expression of these genes and proteins is regulated in the presence of the pesticide. nih.gov

Table 3: Application of Omics Technologies in Pesticide Research

| Omics Technology | Focus of Analysis | Application in this compound Research |

|---|---|---|

| Transcriptomics | Study of the complete set of RNA transcripts (gene expression). researchgate.net | Identifying changes in gene expression in a target pest or non-target organism after exposure, revealing the molecular mechanism of toxicity. |

| Metabolomics | Comprehensive analysis of all metabolites within a biological system. researchgate.net | Detecting alterations in metabolic pathways (e.g., energy, amino acid metabolism) to understand the physiological response to the compound. nih.gov |

| Genomics | Analysis of an organism's complete DNA sequence. nih.gov | Identifying genes in microorganisms that are responsible for the degradation of the pesticide, aiding in bioremediation strategies. |

| Proteomics | Large-scale study of proteins, their structures, and functions. nih.gov | Characterizing the proteins (enzymes) involved in the pesticide's mode of action or its detoxification and degradation. |

Sustainable Management Strategies and Environmental Policy Implications Related to this compound

The sustainable management of pesticides like this compound requires a multi-faceted approach that integrates scientific research, regulatory oversight, and on-the-ground best practices. The goal is to balance the agricultural need for pest control with the imperative to protect human health and the environment. who.int

Environmental policies, such as those implemented by the U.S. Environmental Protection Agency (EPA), play a critical role. These include registration reviews, which re-evaluate pesticides on a regular cycle, and cumulative risk assessments for classes of compounds with a common mechanism of toxicity, like N-methyl carbamates. epa.govepa.gov These assessments inform regulatory decisions, which may include canceling certain uses, imposing buffer zones to protect sensitive habitats, or requiring specific application methods to reduce drift and runoff. epa.govehn.org

A key policy development is the increasing focus on protecting endangered species. beyondpesticides.org Biological evaluations are conducted to determine if a pesticide is "likely to adversely affect" listed species, which can trigger formal consultation and the implementation of mitigation measures to minimize harm. beyondpesticides.org

Detailed Research Findings:

Regulatory Actions: The EPA's cumulative risk assessment for N-methyl carbamates considers exposure from food, drinking water, and residential settings to ensure that the combined exposure does not pose an unreasonable risk. epa.gov Based on risk assessments for individual carbamates like methomyl, the EPA has worked with manufacturers to cancel certain crop uses to reduce drinking water risks. epa.gov

Mitigation for Non-Target Species: For pesticides found to pose a risk to endangered species, policy measures can include mandatory spray drift reduction technologies, prohibitions on application in certain areas, and the development of educational materials for applicators. beyondpesticides.org These strategies are designed to reduce the potential for exposure and harm to vulnerable wildlife.

Table 4: Sustainable Management and Policy Elements for Carbamate Pesticides

| Strategy/Policy | Description | Relevance to this compound |

|---|---|---|

| Integrated Pest Management (IPM) | An ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques, using pesticides only when necessary. | Reduces reliance on chemical controls, thereby lowering the environmental load of the compound. |

| Registration Review | A cyclical program by regulatory bodies (e.g., EPA) to re-evaluate the safety and use of all registered pesticides. epa.gov | Ensures that the registration of the compound is based on the most current scientific understanding of its risks. |

| Cumulative Risk Assessment | Evaluation of the combined risk from exposure to multiple chemicals with a common mechanism of toxicity. epa.gov | As an N-methyl carbamate, the compound would be included in assessments that consider the total burden from this class of pesticides. |

| Endangered Species Protection | Policies and mitigation measures designed to prevent harm to threatened and endangered species from pesticide use. beyondpesticides.org | Use of the compound would be subject to restrictions aimed at protecting vulnerable species and their critical habitats. |

Q & A

What synthetic routes are commonly employed for the preparation of S-Prop-2-en-1-yl methylcarbamothioate, and what critical parameters influence yield and purity?

(Basic)

Synthesis typically involves thiocarbamation reactions, where methylcarbamoyl chloride reacts with prop-2-en-1-thiol derivatives. Key parameters include solvent choice (e.g., anhydrous dichloromethane), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Yield optimization requires strict exclusion of moisture and catalytic use of bases like triethylamine .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

(Basic)

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural motifs, such as the methylcarbamothioate group (δ 3.0–3.2 ppm for N–CH₃). Infrared (IR) spectroscopy identifies thiocarbamate C=S stretches (1050–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺). Chromatographic purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Data interpretation must cross-reference spectral libraries and computational predictions (e.g., ACD/Labs) .

How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

(Advanced)

Systematic literature reviews (SLRs) using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) identify variables causing discrepancies, such as assay protocols (e.g., MIC vs. EC₅₀) or organism strains. Meta-analyses apply random-effects models to account for heterogeneity. Experimental replication under standardized conditions (e.g., OECD guidelines) isolates confounding factors .

What computational modeling approaches are suitable for predicting the environmental degradation pathways of this compound, and how should model validation be conducted?

(Advanced)

Density Functional Theory (DFT) calculates hydrolysis and photolysis pathways, focusing on bond dissociation energies (e.g., S–C cleavage). Quantitative Structure-Activity Relationship (QSAR) models predict metabolites using software like EPI Suite. Validation requires comparison with experimental LC-MS/MS data from soil/water matrices under controlled UV exposure and pH conditions .

What are the key considerations when designing stability studies for this compound under various environmental conditions?

(Basic)

Studies should simulate real-world conditions: pH 4–9 buffers for hydrolysis, UV light for photolysis, and 25–50°C for thermal stability. Sampling intervals (0, 7, 14, 30 days) track degradation via HPLC-UV. Degradation products are identified using HRMS/MS. Controls include dark/thermal-inactivated samples to isolate degradation mechanisms .

How can X-ray crystallography using SHELXL be optimized to determine the crystal structure of this compound derivatives?

(Advanced)

High-resolution data (≤1.0 Å) collected at low temperature (100 K) reduces thermal motion artifacts. SHELXL refinement incorporates anisotropic displacement parameters for non-H atoms and restraints for disordered moieties (e.g., prop-2-en-1-yl groups). Twinning detection via PLATON and Hooft parameter analysis ensures model reliability. WinGX/ORTEP visualize final geometries .

What methodologies enable the detection and quantification of this compound degradation products in soil matrices?

(Advanced)

QuEChERS extraction (acetonitrile, MgSO₄/NaCl) followed by cleanup with PSA/C18 sorbents removes interferents. LC-MS/MS (MRM mode) quantifies metabolites like methylcarbamic acid and sulfonic acid derivatives. Method validation includes spike/recovery tests (70–120% recovery) and matrix-matched calibration to address ion suppression .

What in vitro assays are appropriate for evaluating the fungicidal activity of this compound, and how should controls be implemented?

(Basic)

Broth microdilution (CLSI M38-A2) determines minimum inhibitory concentrations (MICs) against Aspergillus spp. Agar diffusion assays assess zone-of-inhibition diameters. Positive controls (e.g., amphotericin B) and solvent controls (DMSO) validate results. Data analysis requires log-transformed dose-response curves and ANOVA for significance testing .

How should researchers approach the meta-analysis of toxicological data for this compound when encountering heterogeneous study designs?

(Advanced)

Use PRISMA guidelines to screen studies, extracting data on endpoints (e.g., LD₅₀, NOAEL). Heterogeneity is quantified via I² statistics; subgroups analyze species (rats vs. zebrafish) or exposure routes (oral vs. dermal). Sensitivity analyses exclude outliers, and publication bias is assessed via funnel plots/Egger’s test .

What safety protocols are essential when handling this compound in laboratory settings?

(Basic)

Use fume hoods for synthesis/purification. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill kits with vermiculite neutralize accidental releases. Waste disposal follows EPA protocols for organothiocarbamates. Regular air monitoring via GC-MS ensures exposure limits (OSHA PEL) are not exceeded .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.